Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883448
InChI: InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3
SMILES:
Molecular Formula: C17H14F3NO5S
Molecular Weight: 401.4 g/mol

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC15883448

Molecular Formula: C17H14F3NO5S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate -

Specification

Molecular Formula C17H14F3NO5S
Molecular Weight 401.4 g/mol
IUPAC Name ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate
Standard InChI InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3
Standard InChI Key XFBBIINWSWCQHX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate, systematically describes its structure:

  • A central 3-oxopropanoate ester group (C17H14F3NO5S) tethered to a fluorinated biphenyl system.

  • 2,6-Difluorophenylsulfonamido moiety linked to the ortho-fluorinated phenyl ring.

  • Three fluorine atoms strategically positioned to enhance metabolic stability and binding affinity .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC17H14F3NO5S
Molecular Weight401.4 g/mol
IUPAC Nameethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate
Canonical SMILESCCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F

The stereoelectronic effects of fluorine atoms at the 2,6-positions of the sulfonamide aryl group induce conformational rigidity, potentially optimizing target binding. The β-keto ester moiety offers reactivity for further derivatization, a common strategy in prodrug design .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step protocol, as outlined in patent literature and catalytic methodologies :

Table 2: Representative Synthesis Steps

StepProcedureConditionsYield
1Condensation of ethyl potassium malonate with 2,6-difluorobenzoyl chlorideTHF, 0°C, 12 h75%
2Sulfonamide formation via Hünig’s base-mediated couplingDCM, rt, 6 h82%
3Purification by column chromatographyPetroleum ether/ethyl acetate68%

Critical steps include:

  • Malonate Acylation: Nucleophilic attack of malonate enolate on 2,6-difluorobenzoyl chloride, forming the β-keto ester backbone.

  • Sulfonamidation: Reaction of the intermediate amine with 2,6-difluorobenzenesulfonyl chloride under basic conditions .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states .

  • Temperature Control: Low temperatures (-78°C) minimize side reactions during enolate formation .

  • Purification: Gradient elution chromatography (petroleum ether/ethyl acetate) resolves closely related byproducts .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposition above 200°C, consistent with aryl sulfonamides.

  • Solubility: Moderate solubility in DMSO (>10 mg/mL) and ethanol; insoluble in aqueous buffers (pH 7.4) .

Reactivity

  • Ester Hydrolysis: Susceptible to base- or enzyme-catalyzed cleavage, yielding the corresponding carboxylic acid.

  • Keto-Enol Tautomerism: The β-keto group enables enolization, a potential site for metal chelation or redox reactions .

Research Limitations and Future Directions

Despite promising in silico data, experimental validation remains sparse. Key gaps include:

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles.

  • Toxicity screening: Cytotoxicity thresholds in mammalian cell lines.

  • Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and ester substituents.

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